molecular formula C12H18N2 B2504745 [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine CAS No. 1909293-57-7

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine

Cat. No.: B2504745
CAS No.: 1909293-57-7
M. Wt: 190.29
InChI Key: JPKWLNGSMLDBPW-NEPJUHHUSA-N
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Description

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine is a chiral amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and methyl acrylate.

    Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including nucleophilic addition and intramolecular cyclization.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (3R,4R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4R)-1-benzyl-4-methylpiperidine-3-yl]methanamine
  • [(3R,4R)-1-benzyl-4-methylpyridine-3-yl]methanamine

Uniqueness

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-11(7-13)12(9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWLNGSMLDBPW-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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